4-Tritylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

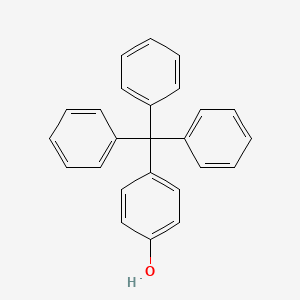

Structure

3D Structure

Properties

IUPAC Name |

4-tritylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPKXTKKYSKEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075172 | |

| Record name | 4-(Triphenylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

978-86-9 | |

| Record name | 4-(Triphenylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=978-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tritylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 978-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 978-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Triphenylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tritylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 4-Tritylphenol

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a valuable building block in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the chemical processes involved.

Introduction

This compound, also known as 4-(Triphenylmethyl)phenol, is an organic compound featuring a phenol group substituted with a bulky triphenylmethyl (trityl) group at the para position.[1] This sterically hindered phenol is a white to pale yellow crystalline solid.[1] Its significant steric bulk and the chemical properties of the phenolic hydroxyl group make it a useful intermediate in the synthesis of more complex molecules, such as pyridyl rotaxanes and propargyl ethers. The trityl group can also serve as a protecting group for alcohols and phenols in multi-step synthetic pathways.

Synthesis of this compound

The most common method for synthesizing this compound is through a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed reaction of phenol with triphenylmethanol (trityl alcohol).

General Reaction Scheme

The synthesis proceeds by the protonation of triphenylmethanol in the presence of a strong acid, leading to the formation of the stable trityl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance, to form the C-C bond.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts reactions.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylmethanol and an excess of phenol.

-

Solvent and Catalyst Addition : Add glacial acetic acid as the solvent, followed by the slow, dropwise addition of concentrated sulfuric acid with constant stirring.[2][3]

-

Reaction : Heat the reaction mixture to reflux and maintain this temperature for 4 to 10 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring the mixture into a beaker of cold water or ice to precipitate the crude product.[3]

-

Isolation : Collect the crude solid product by vacuum filtration and wash it with water to remove any remaining acid and unreacted phenol.

-

Drying : Dry the crude product in a desiccator or a vacuum oven.

Summary of Synthesis Data

| Parameter | Value / Condition | Reference |

| Reactants | Triphenylmethanol, Phenol | [2][4] |

| Catalyst | Sulfuric Acid | [2][3] |

| Solvent | Acetic Acid | [2] |

| Temperature | Reflux or 80°C to 150°C | [2] |

| Reaction Time | 4 - 10 hours | [2][3] |

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials and side-products. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5][6]

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection : Choose a suitable solvent or solvent system. This compound is soluble in organic solvents like ethanol, ether, and chloroform, but has limited solubility in water and petroleum ether.[1] A common technique is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then add a co-solvent in which it is less soluble to induce crystallization upon cooling.

-

Dissolution : Place the crude this compound in an Erlenmeyer flask and add a small amount of a suitable hot solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.[7]

-

Decolorization (Optional) : If the solution is colored, it may indicate the presence of impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.[8]

-

Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

-

Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[9]

-

Drying : Dry the purified crystals thoroughly to remove any residual solvent. The melting point can then be taken to assess purity.[6]

Caption: General workflow for the purification of this compound by recrystallization.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound, which are crucial for its handling, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀O | [1][10] |

| Molecular Weight | 336.43 g/mol | |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 283-286 °C (lit.) | [2] |

| Solubility | Soluble in ethanol, ether, chloroform. Limited solubility in water. | |

| CAS Number | 978-86-9 | [11][10] |

Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

-

Melting Point Analysis : A sharp melting point range close to the literature value (283-286 °C) indicates high purity.[11]

-

Spectroscopy :

-

¹H and ¹³C NMR : To confirm the chemical structure by identifying the chemical shifts and splitting patterns of the protons and carbons.

-

FTIR : To identify the characteristic functional groups, particularly the broad O-H stretch of the phenol.

-

Mass Spectrometry : To confirm the molecular weight of the compound.[10]

-

Safety Information

It is essential to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound : Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Phenol : Toxic and corrosive. Can cause severe skin burns and eye damage.

-

Sulfuric Acid : Extremely corrosive. Causes severe skin burns and eye damage.

-

Acetic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. CAS 978-86-9: 4-(Triphenylmethyl)phenol | CymitQuimica [cymitquimica.com]

- 2. 978-86-9(this compound) | Kuujia.com [kuujia.com]

- 3. Triphenylmethanol and Tris(2-(hydroxymethyl)phenol) Derivatives: Synthesis and Application as Indicators for Acid-Base Volumetric Titration [file.scirp.org]

- 4. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 978-86-9 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Tritylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tritylphenol, also known as 4-(triphenylmethyl)phenol, is an aromatic organic compound characterized by a phenol ring substituted with a bulky trityl (triphenylmethyl) group at the para position. This unique structure imparts specific chemical properties and reactivity, making it a valuable building block and intermediate in various fields of chemical synthesis, including medicinal chemistry and materials science. The sterically hindered phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring are key features that define its chemical behavior. This guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound.

Chemical Properties

The physical and spectroscopic properties of this compound are summarized below, providing essential data for its identification, handling, and use in chemical reactions.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₀O | [1] |

| Molecular Weight | 336.43 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 283-286 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | |

| CAS Number | 978-86-9 |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its characterization.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.38 (s, 1H, -OH), 7.27-7.13 (m, 15H, Ar-H of trityl), 6.91 (d, J=8.4 Hz, 2H, Ar-H ortho to -OH), 6.69 (d, J=8.4 Hz, 2H, Ar-H meta to -OH)[2] |

| ¹³C NMR | Characteristic signals for the aromatic carbons of the phenol and trityl groups are observed. Due to the symmetry of the phenol ring, four distinct signals are expected for this moiety.[3] |

| Infrared (IR) | Broad O-H stretching band around 3200-3600 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and a characteristic C-O stretching band.[4][5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 336.[1] |

Chemical Reactivity

The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the electron-rich aromatic ring. The bulky trityl group exerts significant steric hindrance, influencing the regioselectivity of certain reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification.

This compound can be converted to its corresponding ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis of this compound Ethers

-

Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., anhydrous DMF or THF), a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified time to ensure complete formation of the phenoxide.

-

Alkylation: The desired alkyl halide (e.g., an alkyl iodide or bromide) is added to the reaction mixture, which is then allowed to warm to room temperature or heated to a specific temperature depending on the reactivity of the alkyl halide.

-

Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

References

- 1. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(978-86-9) 1H NMR [m.chemicalbook.com]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

4-Tritylphenol CAS number 978-86-9 properties

An In-Depth Technical Guide to 4-Tritylphenol (CAS: 978-86-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number 978-86-9), a valuable organic compound in synthetic chemistry. It details its physicochemical properties, experimental protocols for its synthesis and purification, analytical methods, and its applications, particularly as a bulky protecting group.

Core Properties and Data

4-(Triphenylmethyl)phenol, commonly known as this compound, is an organic compound characterized by a phenol group substituted at the para position with a triphenylmethyl (trityl) group.[1] This bulky, hydrophobic trityl moiety significantly influences its physical and chemical properties.[1] At room temperature, it is typically a white to pale yellow or cream-colored solid, often in powder or crystalline form.[1][2] Due to its largely nonpolar structure, it has limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.[1]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 978-86-9 | [3][4][5] |

| Molecular Formula | C₂₅H₂₀O | [3][4][6] |

| Molecular Weight | 336.43 g/mol | [4][5][7] |

| Melting Point | 283-286 °C (lit.) | [3][5][6][7] |

| Boiling Point | 480.5 °C at 760 mmHg | [3] |

| Density | 1.143 g/cm³ | [3] |

| Flash Point | 224.9 °C | [3] |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.638 | [3] |

| LogP | 5.77490 | [3] |

Spectroscopic and Other Identifiers

| Identifier Type | Value | Source(s) |

| EC Number | 213-557-1 | [5][7] |

| MDL Number | MFCD00002364 | [4][5][7] |

| PubChem CID | 70422 | [3][8] |

| InChI Key | NIPKXTKKYSKEON-UHFFFAOYSA-N | [4][7] |

| SMILES | Oc1ccc(cc1)C(c2ccccc2)(c3ccccc3)c4ccccc4 | [4][7] |

| Synonyms | p-Tritylphenol, 4-(Triphenylmethyl)phenol | [1][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below. These protocols are foundational for its application in a research and development setting.

Synthesis: Friedel-Crafts Alkylation of Phenol

This compound is commonly synthesized via a Friedel-Crafts alkylation reaction.[1][3] This electrophilic aromatic substitution involves the alkylation of phenol with a trityl source, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst.[3][9]

Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve phenol in a suitable solvent, such as acetic acid.[10] The aromatic reactant (phenol) should be used in excess to minimize polyalkylation.[3]

-

Carbocation Formation: Add the alkylating agent (e.g., triphenylmethanol) to the solution. Introduce a strong Brønsted or Lewis acid catalyst (e.g., sulfuric acid, AlCl₃).[3][10] The acid facilitates the formation of a stable trityl carbocation, which acts as the electrophile.

-

Reaction: The electron-rich phenol ring attacks the trityl carbocation. The reaction is typically heated to reflux for several hours to ensure completion.[10] While phenol's hydroxyl group is a strong activating group, it can also coordinate with and deactivate Lewis acid catalysts, a factor that must be considered in catalyst choice and quantity.[1][6] The substitution occurs predominantly at the para position due to the steric bulk of the trityl group.

-

Work-up: After cooling, the reaction mixture is quenched, often by pouring it into water. The crude product precipitates and can be collected by filtration.

-

Purification: The crude solid is then purified by recrystallization to yield pure this compound.

Purification by Recrystallization

Recrystallization is the standard method for purifying crude this compound, leveraging its differential solubility in a solvent at high and low temperatures.[4][11]

Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve this compound completely when hot but poorly when cold.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling to fully dissolve the compound.[4][5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][10] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[4]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Rinse the crystals on the filter paper with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[4]

-

Drying: Dry the crystals completely to remove any residual solvent. This can be done by drawing air through the filter funnel or in a vacuum oven.[10]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of this compound.[8] The method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as dichloromethane or acetone.[12]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.[12]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Underivatized phenols can be analyzed directly.[13]

-

Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized, and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum to that of a known standard.[14] Purity is assessed by integrating the area of the corresponding peak in the chromatogram.

Applications in Research and Drug Development

The primary application of this compound and related trityl compounds in research, particularly in drug development and complex organic synthesis, is as a protecting group.[1][5][6]

Role as a Protecting Group

The trityl group is a bulky ether-based protecting group used for primary alcohols.[15] Its large size provides steric hindrance, allowing for the selective protection of sterically accessible hydroxyl groups, such as the primary hydroxyl in carbohydrates or nucleosides.[15] this compound itself is used as a synthetic precursor or building block in creating more complex molecules where this bulky phenolic moiety is desired.[5][6] For instance, it has been used in the synthesis of 5-arylethynyl-2′-deoxyuridines and pyridyl rotaxanes.[5][6]

Protection/Deprotection Logic:

-

Protection: A primary alcohol is reacted with a tritylating agent (e.g., trityl chloride) in the presence of a base like pyridine to form a trityl ether.[15]

-

Stability: The resulting trityl ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or oxidative/reductive.

-

Deprotection: The trityl group is acid-labile and can be easily removed under mild acidic conditions (e.g., formic acid or trifluoroacetic acid) to regenerate the free alcohol, leaving other protecting groups intact.[15] The byproduct, triphenylcarbinol, is typically insoluble in aqueous media and can be easily filtered off.[15]

Safety and Handling

This compound requires careful handling due to its potential health hazards.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][16]

-

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13]

-

Storage: Store in a well-ventilated place with the container tightly closed. Store locked up.[13]

-

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[5]

-

Storage Class: It is classified under Storage Class 11 as a combustible solid.[5]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. How To [chem.rochester.edu]

- 3. jk-sci.com [jk-sci.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. echemi.com [echemi.com]

- 7. acgpubs.org [acgpubs.org]

- 8. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mt.com [mt.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. settek.com [settek.com]

- 14. ncasi.org [ncasi.org]

- 15. total-synthesis.com [total-synthesis.com]

- 16. forums.studentdoctor.net [forums.studentdoctor.net]

A Technical Overview of 4-Tritylphenol: Molecular Weight and Formula

This guide provides core information on the chemical properties of 4-Tritylphenol, specifically its molecular weight and formula. This document is intended for researchers, scientists, and professionals in drug development who require precise data for this compound.

Core Compound Properties

This compound, also known as 4-(Triphenylmethyl)phenol, is an organic compound. Its fundamental properties, including molecular formula and weight, are crucial for a variety of scientific applications, from stoichiometry in chemical reactions to interpretation of analytical data.

The molecular formula and weight have been determined and are presented below.

| Property | Value |

| Molecular Formula | C25H20O[1][2][3][4] |

| Molecular Weight | 336.43 g/mol [2][3][4] |

| Monoisotopic Mass | 336.151415257 Da[1] |

Determination of Molecular Properties

The determination of a compound's molecular formula and weight is a fundamental process in chemistry. While detailed experimental protocols are extensive, the primary methods employed for such characterization include:

-

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight with high precision. It can also provide information about the isotopic composition of the molecule.

-

Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, oxygen, etc.) in a compound. These percentages can then be used to derive the empirical formula, which can be converted to the molecular formula if the molecular weight is known.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can confirm the presence and number of different types of atoms, which supports the proposed molecular formula.

The relationship between these common experimental procedures for chemical characterization is outlined in the workflow below.

It is important to note that concepts such as "signaling pathways" are not applicable to the intrinsic chemical properties of a compound like this compound itself. Signaling pathways are biological processes in which a molecule might participate, and a discussion of such would be part of a biological or pharmacological study of the compound's effects, not a description of its fundamental chemical identity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 4-Tritylphenol in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for researchers to determine these values experimentally. It includes expected qualitative solubility, detailed experimental protocols, and factors influencing solubility.

Introduction to this compound

This compound, also known as 4-(triphenylmethyl)phenol, is a white to pale yellow solid at room temperature. Its structure features a bulky, hydrophobic trityl (triphenylmethyl) group attached to a polar phenol moiety.[1] This amphiphilic nature dictates its solubility characteristics, making it generally soluble in organic solvents while having limited solubility in water.[1] Understanding its solubility is crucial for its use in synthesis, purification, and formulation in various research and development applications.

Qualitative Solubility Profile

Based on available information, the expected qualitative solubility of this compound in common organic solvents is summarized in Table 1 . It is important to note that these are general descriptions and quantitative determination is recommended for specific applications.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble[1] |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Dichloromethane | Halogenated | Soluble |

| Chloroform | Halogenated | Soluble[1] |

| Toluene | Non-polar Aromatic | Soluble |

| Hexane | Non-polar Aliphatic | Sparingly Soluble to Insoluble |

| Water | Polar Protic | Limited to Insoluble[1] |

| Diethyl Ether | Ether | Soluble[1] |

This table is based on general chemical principles and qualitative statements found in the literature. For precise quantitative data, experimental determination is necessary.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Polarity: The "like dissolves like" principle is paramount. The large non-polar surface area of the trityl group favors solubility in non-polar solvents, while the polar hydroxyl group allows for some interaction with polar solvents.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to its solubility in protic solvents like alcohols.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating can be employed to dissolve this compound in a given solvent, which is a key principle in recrystallization for purification.

-

Crystalline Structure: The lattice energy of the solid this compound must be overcome by the solvation energy for dissolution to occur.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The logical workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation, especially for volatile solvents.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time for each solvent system.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals, which would lead to an overestimation of the solubility.

-

-

Dilution and Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Signaling Pathway Analogy for Dissolution

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of steps leading to a final state (a saturated solution).

Caption: Conceptual pathway of dissolution.

Conclusion

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 4-Tritylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-tritylphenol. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Core Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analysis of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.38 | Singlet | 1H | Phenolic -OH |

| 7.27 | Multiplet | 6H | Trityl group (ortho-protons) |

| 7.19 | Multiplet | 9H | Trityl group (meta- and para-protons) |

| 6.91 | Doublet | 2H | Phenolic ring (protons ortho to -C(Ph)₃) |

| 6.69 | Doublet | 2H | Phenolic ring (protons ortho to -OH) |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | Phenolic ring (C-OH) |

| 145.9 | Trityl group (quaternary carbons) |

| 138.8 | Phenolic ring (C-C(Ph)₃) |

| 131.2 | Phenolic ring (CH ortho to -C(Ph)₃) |

| 130.5 | Trityl group (CH) |

| 127.8 | Trityl group (CH) |

| 126.2 | Trityl group (CH) |

| 114.9 | Phenolic ring (CH ortho to -OH) |

| 63.8 | Trityl group (quaternary carbon) |

Solvent: DMSO-d₆ (Predicted and literature values)

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 336.1 | 37.2 | [M]⁺ (Molecular Ion) |

| 259.1 | 100.0 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 181.1 | 16.0 | [C₁₃H₉O]⁺ |

| 165.1 | 25.1 | [C₁₃H₉]⁺ (Tropylium ion derivative) |

| 77.1 | 2.1 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Impact (EI) at 75 eV[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 29 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[1]. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: Probe temperature was maintained at 298 K.

-

Acquisition Parameters: A standard proton pulse sequence was used. The spectral width was set to encompass all expected proton resonances. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher field) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Acquisition Parameters: A standard carbon pulse sequence with proton decoupling (e.g., zgpg30) was employed. A sufficient number of scans were accumulated due to the low natural abundance of the ¹³C isotope.

-

Processing: The FID was processed with a line broadening factor to improve the signal-to-noise ratio. The spectrum was referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced directly into the ion source.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Impact (EI) ion source.

-

Ionization Energy: 75 eV.

-

Source Temperature: 200 °C[1].

-

Sample Temperature: 170 °C[1].

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum was acquired over a mass range sufficient to include the molecular ion and expected fragment ions (e.g., m/z 50-500).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Analysis of 4-Tritylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Tritylphenol, a bulky phenolic compound with applications in organic synthesis. The document details its molecular geometry, crystallographic parameters, and the intermolecular forces that govern its solid-state architecture. Furthermore, it outlines the experimental protocols for its synthesis and crystallization, offering a valuable resource for researchers working with this and related compounds.

Molecular and Crystal Structure

This compound (C₂₅H₂₀O) is a derivative of phenol characterized by the presence of a sterically demanding triphenylmethyl (trityl) group at the para position.[1][2][3] This structural feature significantly influences its physical and chemical properties, including its crystalline arrangement.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction and the data is available in the Crystallography Open Database (COD) under the identification code 2008863.[2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀O |

| Molecular Weight | 336.43 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| Unit Cell Dimensions | a = 9.82 Å, b = 10.19 Å, c = 18.91 Å |

| α = β = γ = 90° | |

| Volume of Unit Cell | 1892.4 ų |

| Z (Molecules per cell) | 4 |

| Calculated Density | 1.18 g/cm³ |

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is characterized by the phenolic ring and the three phenyl rings of the trityl group. The bulky nature of the trityl group dictates the overall conformation of the molecule.

The crystal packing of this compound is primarily governed by intermolecular hydrogen bonding. The hydroxyl group of the phenol acts as a hydrogen bond donor, forming interactions with the oxygen atom of a neighboring molecule. This head-to-tail arrangement of hydrogen bonds results in the formation of helical chains of molecules extending through the crystal lattice. In addition to hydrogen bonding, van der Waals forces between the aromatic rings of adjacent molecules contribute to the stability of the crystal structure.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This compound is commonly synthesized through the Friedel-Crafts alkylation of phenol with triphenylmethanol (triphenylcarbinol) in the presence of an acid catalyst.[4][5][6]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol and triphenylmethanol in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, for example, sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, the crude product often precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent to remove unreacted starting materials and byproducts.

-

Purification: The crude this compound is then purified by recrystallization.

Crystallization of this compound

Obtaining high-quality crystals of this compound suitable for X-ray diffraction analysis is crucial for structural studies. A common method for crystallization is by slow evaporation from a suitable solvent.

Experimental Workflow: Crystallization of this compound

References

A Technical Guide to the Trityl Protecting Group: Mechanism and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the triphenylmethyl (trityl) group, a cornerstone in the strategic protection of functional groups in complex organic synthesis. We will dissect the core SN1 mechanism underpinning both the protection of hydroxyl groups and their subsequent deprotection under acidic conditions. The guide will explore how electronic modifications to the trityl structure, such as the introduction of methoxy substituents, can be used to fine-tune reactivity and deprotection kinetics. Quantitative data on reaction efficiencies and comparative deprotection rates are summarized for practical reference. Detailed experimental protocols for key transformations are provided, and the role of specific compounds like 4-Tritylphenol as synthetic building blocks is clarified. All mechanisms and workflows are illustrated with diagrams to enhance understanding.

Introduction to Protecting Group Strategy

In the synthesis of complex organic molecules, such as pharmaceuticals or natural products, chemists often face the challenge of selectively reacting one functional group in the presence of others that are equally or more reactive.[1] Protecting groups are essential tools that temporarily block a reactive site, rendering it inert to a specific set of reaction conditions.[1][2] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reagents, and should not introduce unwanted complications like new stereocenters.[3]

The triphenylmethyl (trityl, Tr) group is a widely used protecting group, particularly for primary alcohols, due to its significant steric bulk and distinct acid lability.[4] It is also effective for protecting amines and thiols.[4][5] Its mechanism, stability, and the ability to modulate its properties through substitution make it a versatile tool in multistep synthesis.[4][5]

It is important to distinguish the functional trityl group from the specific compound this compound. The trityl group is the triphenylmethyl moiety that is attached to a functional group for protection. This compound, or 4-(triphenylmethyl)phenol, is a distinct chemical compound that contains both a phenol and a trityl group, often used as a chemical building block in its own right.[6] This guide will focus on the general mechanism of the trityl protecting group, with a particular emphasis on its application to hydroxyl functionalities like phenols.

Core Mechanism of the Trityl Group

The chemistry of the trityl group is dominated by the remarkable stability of the triphenylmethyl carbocation. This high stability dictates the SN1 pathway for both its introduction and removal.

Protection of Hydroxyl Groups (Tritylation)

The most common method for introducing a trityl group is the reaction of an alcohol with trityl chloride (Tr-Cl) in the presence of a non-nucleophilic base, such as pyridine, which also serves to neutralize the HCl byproduct.[4] For less reactive alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is often added.[4]

The reaction does not proceed via an SN2 mechanism, as the backside attack on the quaternary carbon of trityl chloride is sterically impossible.[4] Instead, it follows an SN1 pathway:

-

Trityl chloride dissociates to form the highly stable, resonance-delocalized trityl carbocation.

-

The alcohol's oxygen atom acts as a nucleophile, attacking the carbocation.

-

The resulting oxonium ion is deprotonated by the base (e.g., pyridine) to yield the trityl ether and the pyridinium salt.

The significant steric bulk of the trityl group leads to high selectivity for the protection of primary alcohols in the presence of secondary or tertiary alcohols.[4]

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Tritylphenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Tritylphenol, a sterically hindered phenol of significant interest in organic synthesis. The document details its discovery within the context of Friedel-Crafts chemistry, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its primary applications. While not known to be involved in biological signaling, its synthetic utility is explored, and a logical workflow for its preparation and analysis is presented.

Introduction

This compound, also known as 4-(triphenylmethyl)phenol or p-Tritylphenol, is an aromatic organic compound characterized by a phenol moiety substituted at the para position with a bulky triphenylmethyl (trityl) group. This significant steric hindrance imparted by the trityl group governs its reactivity and applications, most notably as a protecting group and a bulky building block in supramolecular chemistry and materials science. This guide aims to be a core resource for professionals in research and drug development, providing detailed technical information on this versatile molecule.

Discovery and History

The synthesis involves the reaction of phenol with a tritylating agent, such as triphenylmethanol or trityl chloride, in the presence of an acid catalyst. The bulky trityl cation, (C₆H₅)₃C⁺, is generated in situ and subsequently attacks the electron-rich phenol ring, primarily at the para position due to steric factors. This electrophilic aromatic substitution reaction provides a straightforward route to this sterically encumbered phenol.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₀O | [1][2] |

| Molecular Weight | 336.43 g/mol | [3] |

| CAS Number | 978-86-9 | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 283-286 °C (lit.) | [3] |

| Boiling Point | ~432.9 °C (estimated) | [4] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [2] |

| ¹H NMR | Spectral data available. | [1][5] |

| ¹³C NMR | Spectral data available. | [5] |

| IR Spectroscopy | Characteristic O-H and aromatic C-H stretching frequencies. | [1][6] |

| Mass Spectrometry | Mass spectral data available. | [1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from phenol and triphenylmethanol using an acid catalyst.

Materials:

-

Phenol

-

Triphenylmethanol (Trityl alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable Lewis acid catalyst

-

Glacial Acetic Acid (solvent)

-

Methanol (for recrystallization)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) in glacial acetic acid.

-

Add triphenylmethanol (1.0 equivalent) to the solution and stir until it is fully dissolved.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The addition is exothermic.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water to remove any remaining acid and unreacted phenol.

-

Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trityl group and the phenol ring, as well as a singlet for the hydroxyl proton. The aromatic protons of the trityl group typically appear as a multiplet in the range of 7.0-7.5 ppm. The protons on the substituted phenol ring will appear as two doublets in the aromatic region. The hydroxyl proton signal is a singlet and its chemical shift can vary depending on the solvent and concentration.[1][5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the trityl group, the carbons of the phenyl rings, and the carbons of the phenol ring.[5]

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[1][6]

-

Characteristic absorptions for C-H stretching of the aromatic rings will be observed around 3000-3100 cm⁻¹.

-

Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 336.4).[1]

-

A prominent fragment ion will be the stable trityl cation at m/z = 243.

Mandatory Visualizations

Synthesis and Characterization Workflow

Since this compound is not known to be directly involved in biological signaling pathways, the following diagram illustrates the logical workflow for its synthesis and characterization as described in the experimental protocols.

References

- 1. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 978-86-9: 4-(Triphenylmethyl)phenol | CymitQuimica [cymitquimica.com]

- 3. This compound 97 978-86-9 [sigmaaldrich.com]

- 4. 978-86-9(this compound) | Kuujia.com [kuujia.com]

- 5. This compound(978-86-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Safeguarding Synthesis: A Technical Guide to the Laboratory Handling of 4-Tritylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Tritylphenol in a laboratory setting. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe working environment. This document outlines the chemical and physical properties, potential hazards, recommended safety protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound, a white to off-white crystalline solid, is a derivative of phenol where a bulky trityl (triphenylmethyl) group is attached at the para position.[1] This substitution significantly influences its physical and chemical properties, most notably its solubility and reactivity. It is commonly used in organic synthesis, particularly as a protecting group for alcohols and phenols.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₂₀O | [2] |

| Molecular Weight | 336.43 g/mol | [3] |

| Appearance | White to cream powder or crystalline powder | [4] |

| Melting Point | 283-286 °C (lit.) | [3][5] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; limited solubility in water. | [1] |

| CAS Number | 978-86-9 | [3] |

| EC Number | 213-557-1 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | [2] | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | [2] | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific laboratory procedure should be conducted to determine the appropriate level of PPE. The following are general recommendations for handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used in a well-ventilated area or a fume hood.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of skin contact, additional protective clothing may be necessary.

3.2. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is recommended, especially when heating the substance or when there is a potential for dust generation.

3.3. Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

4.1. First-Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: Emergency first-aid procedures for this compound exposure.

4.2. Spills and Leaks

-

Small Spills: For minor spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a sealed container for disposal. The area can then be cleaned with soap and water.

-

Large Spills: Evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from spreading. Wear appropriate PPE, including respiratory protection. Collect the spilled material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum) and place it in a labeled container for hazardous waste disposal. Ventilate the area thoroughly after cleanup.

Toxicological Information

There is currently no specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), available for this compound.[6] However, as a phenol derivative, it should be handled with care, assuming it may possess some of the general toxic properties of phenols, which can be absorbed through the skin and are systemic toxins.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Protocol: Deprotection of a Trityl-Protected Amine

The trityl group is often used as a protecting group in organic synthesis. The following is a general protocol for the acid-catalyzed deprotection of an N-trityl-protected amine, which is a common application related to the chemistry of trityl-containing compounds.[7] This protocol can be adapted for the deprotection of other trityl-protected functional groups.

7.1. Materials

-

N-trityl-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

7.2. Procedure

Caption: General workflow for the deprotection of an N-trityl protected amine.

-

Dissolution: Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.[7]

-

Acid Addition: To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction: Stir the mixture for 1-4 hours at room temperature.[7]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[7]

-

Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.[7]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude product, the deprotected compound, can be purified by standard laboratory techniques such as column chromatography on silica gel, recrystallization, or trituration as needed.[7]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. CAS 978-86-9: 4-(Triphenylmethyl)phenol | CymitQuimica [cymitquimica.com]

- 2. This compound | C25H20O | CID 70422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-三苯代甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 978-86-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

4-Tritylphenol as a Protecting Group for Primary Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of the triphenylmethyl (trityl) group as a highly selective protecting group for primary alcohols in organic synthesis. It is important to clarify a potential point of confusion in the topic's wording: "4-Tritylphenol" is a specific compound where a trityl group is attached to a phenol. The protecting group itself is the trityl group (Tr) , which is typically introduced using reagents like trityl chloride. This guide will focus on the application of the trityl group for the protection of primary alcohols.

The trityl group is a cornerstone in the strategic protection of hydroxyl groups, particularly in the synthesis of complex molecules such as nucleosides and carbohydrates.[1][2] Its significant steric bulk is the primary reason for its remarkable selectivity for the less hindered primary alcohols over secondary and tertiary alcohols.[1][3] Trityl ethers are stable under neutral and basic conditions and can be readily removed under mild acidic conditions, making them a valuable tool in multi-step synthetic sequences.[4]

Key Features of Trityl Protection:

-

High Selectivity: Due to its substantial steric hindrance, the trityl group preferentially reacts with primary alcohols.[1][2]

-

Stability: Trityl ethers are robust and stable across a wide range of non-acidic reaction conditions.[4]

-

Facile Cleavage: The trityl group is easily removed by treatment with mild acids.[4]

Mechanism of Trityl Protection

The protection of an alcohol with trityl chloride proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[3] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[1]

Mechanism Steps:

-

Formation of the Trityl Cation: The reaction is initiated by the dissociation of trityl chloride into the highly stable trityl cation and a chloride ion. This is the rate-determining step.

-

Nucleophilic Attack: The primary alcohol acts as a nucleophile and attacks the electrophilic trityl cation.

-

Deprotonation: A base, typically pyridine which also serves as the solvent, removes the proton from the oxonium ion to yield the trityl ether and pyridinium hydrochloride.[1]

Caption: General workflow for the protection of a primary alcohol using the trityl group.

Data Presentation: Tritylation and Detritylation of Alcohols

The following tables summarize quantitative data for the protection and deprotection of alcohols using the trityl group under various conditions.

Table 1: Protection of Various Alcohols as Trityl Ethers

| Entry | Alcohol Substrate | Reagent | Catalyst | Conditions | Time | Yield (%) |

| 1 | Benzyl alcohol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 10 min | 98 |

| 2 | 4-Methylbenzyl alcohol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 10 min | 99 |

| 3 | 4-Chlorobenzyl alcohol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 30 min | 95 |

| 4 | 1-Hexanol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 2 h | 92 |

| 5 | Cyclohexylmethanol | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 2 h | 90 |

| 6 | 1-Phenylethanol (Secondary) | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 3 h | 85 |

| 7 | 2-Propanol (Secondary) | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 3 h | 80 |

| 8 | tert-Butyl alcohol (Tertiary) | Triphenylmethanol | MCM-41-SO3H | Ball-milling, RT | 24 h | No reaction |

Data sourced from Comptes Rendus de l'Académie des Sciences.[5]

Table 2: Deprotection of Trityl Ethers

| Entry | Trityl Ether Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) |

| 1 | Benzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 20 min | 99 |

| 2 | 4-Methylbenzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 15 min | 99 |

| 3 | 4-Chlorobenzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 25 min | 98 |

| 4 | 4-Nitrobenzyl trityl ether | MCM-41-SO3H | Wet CH3CN | 30 min | 95 |

| 5 | 1-Hexyl trityl ether | MCM-41-SO3H | Wet CH3CN | 2 h | 94 |

| 6 | 1-Phenylethyl trityl ether | MCM-41-SO3H | Wet CH3CN | 3 h | 90 |

| 7 | Trityl-protected alcohol | Formic acid (10% v/v) | CH2Cl2 | Rapid | Not specified |

| 8 | Trityl ethers | CBr4 | Methanol (reflux) | Not specified | High yields |

Data for entries 1-6 sourced from Comptes Rendus de l'Académie des Sciences[5], entry 7 from BenchChem[3], and entry 8 from PubMed[6].

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride and Pyridine

This is the classical and most widely used method for the tritylation of primary alcohols. Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid byproduct.[4]

Materials:

-

Primary alcohol (1.0 mmol)

-

Trityl chloride (1.1 mmol)

-

Anhydrous pyridine (5 mL)

-

Methanol (for quenching)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add trityl chloride (1.1 mmol) in portions.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by the slow addition of methanol (1 mL).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired trityl ether.[4]

Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

The removal of the trityl group is typically achieved under mild acidic conditions.

Caption: General workflow for the deprotection of a trityl ether using mild acidic conditions.

Materials:

-

Trityl-protected alcohol (1.0 mmol)

-

Dichloromethane (10 mL)

-

Trifluoroacetic acid (TFA) (e.g., 2-5% solution in dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the trityl-protected alcohol (1.0 mmol) in dichloromethane (10 mL).

-

Add the trifluoroacetic acid solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is typically rapid.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[4]

Advanced and Alternative Methods

While the classical methods are robust, several alternative procedures have been developed.

-

Catalytic Tritylation: An efficient method utilizes triphenylmethanol and a recyclable ionic liquid catalyst (e.g., 1-ethyl-3-methylimidazolium tetrachloroaluminate) in dichloromethane. This approach offers fast reaction times and high yields.[4]

-

Lewis Acid Catalysis: Lewis acids such as BF3·OEt2 can also be used for deprotection by coordinating to the ether oxygen and facilitating C-O bond cleavage.[1]

-

Modified Trityl Groups: Electron-donating groups on the phenyl rings of the trityl group, such as in the monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr) groups, increase the stability of the corresponding carbocation. This makes the introduction of the protecting group easier and the subsequent cleavage under acidic conditions significantly faster.[1] For instance, the cleavage of a dimethoxytrityl group can be up to two orders of magnitude faster than that of a standard trityl group.

References

Application Notes: Selective Protection of Phenols Using 4-Tritylphenol Derivatives

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical development and materials science, the selective protection and deprotection of functional groups is a cornerstone of molecular design and construction. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary masking to prevent unwanted side reactions during synthetic transformations. The triphenylmethyl (trityl) group is a well-established protecting group for primary alcohols, prized for its steric bulk which allows for selective protection.[1] This principle can be extended to the protection of phenols using derivatives of 4-tritylphenol.

The this compound protecting group offers a robust method for the selective protection of phenols as ethers. The bulky trityl moiety provides steric hindrance, influencing the selectivity of the protection reaction. This application note details the methodology for the protection of phenols using a this compound-derived protecting agent, such as 4-(chlorodiphenylmethyl)phenol, and subsequent deprotection.

Mechanism of Protection

The protection of a phenol with a this compound derivative, typically activated as a halide (e.g., 4-(chlorodiphenylmethyl)phenol), proceeds via a nucleophilic substitution reaction. The reaction is generally catalyzed by a non-nucleophilic base, such as pyridine or triethylamine (TEA), often with the addition of a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). The phenolic oxygen attacks the electrophilic trityl carbocation, which is stabilized by the three phenyl rings, to form a stable ether linkage.

Selectivity

The significant steric bulk of the trityl group is a key factor in its selectivity.[1] While phenols are generally more acidic than aliphatic alcohols, the steric hindrance around the trityl electrophile can allow for selective protection of less hindered phenols in the presence of more hindered ones, or potentially phenols in the presence of sterically encumbered alcohols. However, in cases with primary alcohols, the higher nucleophilicity of the alkoxide may lead to competitive protection.[2] Careful control of reaction conditions is therefore crucial to achieve the desired selectivity.

Deprotection